2-(butylsulfanyl)-8,8-dimethyl-5-(pyridin-3-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione
Description
The compound 2-(butylsulfanyl)-8,8-dimethyl-5-(pyridin-3-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione belongs to the pyrimido[4,5-b]quinoline class, characterized by fused pyrimidine and quinoline rings. Key structural features include:
- 8,8-dimethyl substitution on the tetrahydropyrimidoquinoline core, which enhances steric stability .
- A pyridin-3-yl substituent at position 5, which may influence electronic interactions and binding affinity in biological systems .
This compound is synthesized via multicomponent reactions, often employing carbocationic catalytic systems (e.g., AlCl₃) to facilitate cyclization and functionalization .
Properties
IUPAC Name |
2-butylsulfanyl-8,8-dimethyl-5-pyridin-3-yl-5,7,9,10-tetrahydro-3H-pyrimido[4,5-b]quinoline-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O2S/c1-4-5-9-29-21-25-19-18(20(28)26-21)16(13-7-6-8-23-12-13)17-14(24-19)10-22(2,3)11-15(17)27/h6-8,12,16H,4-5,9-11H2,1-3H3,(H2,24,25,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STSHDNCIXSKQNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=NC2=C(C(C3=C(N2)CC(CC3=O)(C)C)C4=CN=CC=C4)C(=O)N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(butylsulfanyl)-8,8-dimethyl-5-(pyridin-3-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione typically involves a multi-component reaction. One common method includes the condensation of dimedone, 6-amino-1,3-dimethyluracil, and an appropriate aldehyde under solvent-free conditions at elevated temperatures . Catalysts such as DABCO (1,4-diazabicyclo[2.2.2]octane) are often used to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry, such as solvent-free conditions and the use of inexpensive catalysts, are likely to be applied to scale up the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(butylsulfanyl)-8,8-dimethyl-5-(pyridin-3-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the butylsulfanyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of substituted pyridine or butylsulfanyl derivatives.
Scientific Research Applications
Biological Activities
Research indicates that compounds similar to 2-(butylsulfanyl)-8,8-dimethyl-5-(pyridin-3-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline derivatives exhibit a range of biological activities:
-
Anticancer Properties :
- Studies have shown that related tetrahydropyrimidoquinoline derivatives possess significant anticancer activity. For instance, quinoline-based compounds have been reported to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .
- The structural motifs present in these compounds may contribute to their ability to interact with specific molecular targets involved in cancer progression.
-
Antimicrobial Activity :
- The antimicrobial potential of similar compounds has been explored extensively. Derivatives of pyrimidine and quinoline have demonstrated effectiveness against various bacterial strains and fungi .
- The incorporation of the butylsulfanyl group may enhance the lipophilicity of the compound, potentially improving its penetration into microbial cells.
-
Anti-inflammatory Effects :
- Compounds featuring the pyridine moiety are known for their anti-inflammatory properties. They can inhibit the synthesis of pro-inflammatory mediators such as leukotrienes and prostaglandins through the modulation of specific enzyme pathways .
- The presence of the butylsulfanyl group may further enhance these effects by improving the bioavailability and stability of the compound.
Synthesis and Derivative Development
The synthesis of 2-(butylsulfanyl)-8,8-dimethyl-5-(pyridin-3-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline involves several steps that can be adapted to create various derivatives with tailored biological activities.
Synthetic Pathways
- Cyclization Reactions : The initial formation often involves cyclization reactions between appropriate precursors like malononitrile derivatives and pyridine-based compounds.
- Functional Group Modifications : Post-synthesis modifications can introduce different functional groups that enhance biological activity or alter pharmacokinetic properties.
Case Studies
Several case studies highlight the applications of related compounds in drug discovery:
- Case Study on Anticancer Activity :
- Case Study on Antimicrobial Efficacy :
Mechanism of Action
The mechanism of action of 2-(butylsulfanyl)-8,8-dimethyl-5-(pyridin-3-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but it is believed to interfere with cellular signaling pathways involved in cancer cell proliferation and inflammation .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Pyrimido[4,5-b]quinoline derivatives vary primarily in substituents at positions 2 (sulfanyl groups) and 5 (aryl/heteroaryl groups). Below is a comparative analysis:
Key Findings from Research
Pyridin-3-yl at position 5 may enhance binding to kinase targets (e.g., EGFR) due to its planar aromaticity and nitrogen lone-pair interactions, as seen in related quinoline-based inhibitors .
Thermal and Chemical Stability :
- Derivatives with 8,8-dimethyl groups exhibit exceptional thermal stability (m.p. >300°C), attributed to steric hindrance preventing ring distortion .
- The trione analog (2,4,6-trione) shows reduced hydrolytic stability compared to diones, as additional carbonyl groups increase susceptibility to nucleophilic attack .
Biological Activity :
- Methylthio-substituted analogs demonstrate potent anticancer activity, with IC₅₀ values <10 µM against breast and colon cancer cell lines, linked to topoisomerase inhibition .
- The dichlorophenyl-substituted derivative showed moderate cytotoxicity (IC₅₀ ~25 µM), suggesting halogenated aryl groups may enhance DNA intercalation .
Q & A
Q. Validation :
- Monitor reaction progress using thin-layer chromatography (TLC) .
- Confirm structure via ¹H/¹³C NMR (e.g., pyridine protons at δ 8.5–9.0 ppm) and FT-IR (C=O stretches at ~1700 cm⁻¹) .
- Quantify yield and purity via HPLC with a C18 column and UV detection.
Which spectroscopic techniques resolve structural ambiguities, particularly in distinguishing tautomeric forms?
Methodological Answer:
- Variable Temperature NMR (VT-NMR) : Detects tautomeric shifts by observing proton signal splitting at different temperatures (e.g., enol-keto tautomerism in the pyrimidine ring) .
- X-ray Crystallography : Provides definitive proof of molecular geometry and substituent orientation .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula, especially for heavy atoms like sulfur and nitrogen .
How can structure-activity relationship (SAR) studies be designed to evaluate substituent effects on bioactivity?
Methodological Answer:
Systematic substitution : Synthesize analogs with variations in:
- Butylsulfanyl chain length (e.g., methyl to hexyl).
- Pyridin-3-yl substituents (e.g., electron-withdrawing vs. donating groups).
Biological assays : Test analogs against target enzymes (e.g., kinases) or cell lines (e.g., cancer models).
Computational analysis : Use molecular docking (AutoDock Vina) to predict binding affinities correlated with experimental IC₅₀ values .
Example SAR Table (Adapted from ):
| Substituent Position | Group Modification | Observed Activity (IC₅₀, μM) |
|---|---|---|
| 2-(Butylsulfanyl) | Ethyl → Butyl | 0.5 → 0.2 (Improved potency) |
| 5-(Pyridin-3-yl) | Fluorine addition | 0.3 → 0.1 (Enhanced selectivity) |
What strategies resolve contradictions in biological assay data (e.g., varying IC₅₀ values across studies)?
Methodological Answer:
- Control experiments : Include reference compounds (e.g., staurosporine for kinase assays) to validate assay conditions .
- Solubility assessment : Use dynamic light scattering (DLS) to detect aggregation, which may artificially lower activity.
- Orthogonal assays : Confirm results with complementary methods (e.g., SPR for binding affinity vs. enzymatic activity assays) .
What in silico approaches predict target interactions and guide experimental validation?
Methodological Answer:
Molecular Dynamics (MD) Simulations : Simulate ligand-receptor interactions (e.g., GROMACS) to identify stable binding poses over 100+ ns trajectories .
Quantum Mechanical (QM) Calculations : Optimize ligand geometry at the DFT/B3LYP level to refine docking inputs.
QSAR Modeling : Develop regression models using descriptors like logP, polar surface area, and H-bond donors to predict ADMET properties .
How can reaction conditions be optimized to enhance yield and stereochemical purity?
Methodological Answer:
- Design of Experiments (DoE) : Use a fractional factorial design to test variables (temperature, solvent polarity, catalyst loading).
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h) while improving yield by 20–30% .
- Chiral resolution : Employ chiral HPLC (e.g., Chiralpak IA column) or enzymatic resolution to isolate enantiomers .
What advanced methods assess purity in stereoisomer-rich batches?
Methodological Answer:
- Chiral Derivatization : Convert enantiomers into diastereomers using Mosher’s acid chloride for NMR analysis.
- Differential Scanning Calorimetry (DSC) : Detect polymorphic impurities via melting point deviations (>2°C indicates contamination) .
- Circular Dichroism (CD) : Confirm enantiomeric excess (ee) by comparing CD spectra to pure standards .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
